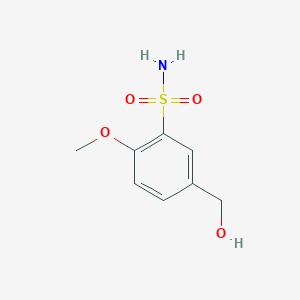

5-(hydroxymethyl)-2-methoxybenzene-1-sulfonamide

Description

Properties

IUPAC Name |

5-(hydroxymethyl)-2-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO4S/c1-13-7-3-2-6(5-10)4-8(7)14(9,11)12/h2-4,10H,5H2,1H3,(H2,9,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZTIWGKAGFOUJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CO)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(hydroxymethyl)-2-methoxybenzene-1-sulfonamide typically involves the reaction of 2-methoxybenzene-1-sulfonamide with formaldehyde under basic conditions. The hydroxymethyl group is introduced through a hydroxymethylation reaction, which is a common method for modifying aromatic compounds. The reaction conditions often include the use of aqueous formaldehyde (37-41%) in a basic medium, such as sodium hydroxide or potassium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as metal catalysts or paraformaldehyde can be used to enhance the reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

5-(hydroxymethyl)-2-methoxybenzene-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The sulfonamide group can be reduced to form an amine derivative.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

Oxidation: Formation of 5-(carboxymethyl)-2-methoxybenzene-1-sulfonamide.

Reduction: Formation of 5-(hydroxymethyl)-2-methoxybenzene-1-amine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Research indicates that 5-(hydroxymethyl)-2-methoxybenzene-1-sulfonamide exhibits several promising biological activities:

-

Antibacterial Activity :

- Sulfonamide derivatives are known for their antibacterial properties. Studies have shown that compounds similar to this compound can inhibit bacterial growth by targeting carbonic anhydrases (CAs), which are essential for bacterial metabolism .

- For instance, derivatives of sulfonamides have demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

-

Anticancer Potential :

- The compound's mechanism of action includes the inhibition of carbonic anhydrase isozymes, which is linked to anticancer activity. Specific derivatives have shown selective inhibition against cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and MCF-7 .

- In vitro studies reported that certain sulfonamide derivatives exhibit IC50 values in the nanomolar range against CA IX, a target for cancer therapy .

-

Anti-inflammatory Effects :

- Some studies suggest that sulfonamides may also possess anti-inflammatory properties due to their ability to modulate immune responses, making them candidates for further research in inflammatory diseases.

Synthetic Routes

Several synthetic methods have been developed to produce this compound. Common approaches include:

- Nucleophilic Substitution Reactions : Utilizing appropriate precursors to introduce the hydroxymethyl and methoxy groups onto the benzene ring.

- Sulfonation Reactions : Following the introduction of hydroxymethyl and methoxy groups, the sulfonamide moiety can be added through sulfonation techniques.

Case Study 1: Antibacterial Activity

A study evaluated various sulfonamide derivatives against bacterial strains. The results indicated that compounds with similar structures to this compound exhibited significant antibacterial effects, with some compounds achieving over 80% inhibition at concentrations as low as 50 µg/mL .

| Compound | Bacterial Strain | Inhibition (%) |

|---|---|---|

| Compound A | S. aureus | 80.69 |

| Compound B | K. pneumoniae | 79.46 |

Case Study 2: Anticancer Activity

In another study focusing on anticancer properties, several derivatives were tested for their anti-proliferative effects on breast cancer cell lines. Compounds demonstrated selective toxicity towards cancer cells while sparing normal cells, with some achieving a selectivity index of up to 17.5 times .

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound C | MDA-MB-231 | 1.52 |

| Compound D | MCF-7 | 6.31 |

Mechanism of Action

The mechanism of action of 5-(hydroxymethyl)-2-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can enhance the compound’s interaction with active sites of enzymes or receptors, leading to improved biological activity. The sulfonamide group can interact with proteins and enzymes, potentially inhibiting their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between 5-(hydroxymethyl)-2-methoxybenzene-1-sulfonamide and related sulfonamides:

Structural and Functional Differences

- Hydroxymethyl vs. Hydrazonoyl Groups: The hydroxymethyl group in the target compound contrasts with hydrazonoyl-linked indole moieties in analogs like 6a–6f (–3). These hydrazonoyl derivatives exhibit enhanced anticancer activity due to π-π stacking and hydrogen-bonding interactions with biological targets .

- Halogenation Effects : Chloro- or bromo-substituted analogs (e.g., 6c , 6e , 6f ) show improved metabolic stability and lipophilicity compared to the hydroxymethyl variant, which may favor blood-brain barrier penetration .

- Amino vs.

Biological Activity

5-(Hydroxymethyl)-2-methoxybenzene-1-sulfonamide, also known as a sulfonamide derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article summarizes its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a benzene ring substituted with a hydroxymethyl group, a methoxy group, and a sulfonamide moiety. This unique structure contributes to its biological activity.

Biological Activity

1. Antimicrobial Properties:

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent in treating infections.

2. Anticancer Activity:

The compound has shown promise in inhibiting cancer cell proliferation. In vitro studies revealed that it can induce apoptosis in specific cancer cell lines while sparing normal cells, highlighting its selective toxicity .

3. Mechanism of Action:

The proposed mechanism involves the inhibition of key enzymes involved in cellular processes such as DNA replication and repair. By targeting these pathways, this compound disrupts the growth of malignant cells .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including this compound. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating potent antibacterial properties .

Case Study 2: Cancer Cell Inhibition

In another investigation, the compound was tested on human liver cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC50 values around 10 µM. Further analysis revealed that it affects signaling pathways related to cell survival and proliferation .

Comparative Analysis

| Compound Name | Antimicrobial Activity | Anticancer Activity | Selectivity |

|---|---|---|---|

| This compound | Effective (MIC = 32 µg/mL) | Moderate (IC50 = 10 µM) | High |

| Sulfanilamide | Moderate | Low | Low |

| Trimethoprim | High | Moderate | Moderate |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-(hydroxymethyl)-2-methoxybenzene-1-sulfonamide, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves sulfonylation of a substituted aniline intermediate. For example, reacting 5-amino-2-methoxybenzyl alcohol with a sulfonyl chloride derivative under basic conditions (e.g., triethylamine or pyridine) to neutralize HCl byproducts. Key parameters include temperature (0–25°C), solvent choice (e.g., dichloromethane or THF), and stoichiometric ratios. Monitoring via TLC (chloroform:methanol 7:3) ensures reaction completion. Post-synthesis purification via recrystallization or column chromatography improves yield and purity .

Q. How can NMR spectroscopy be used to confirm the structure of this compound?

- Methodology : ¹H NMR analysis identifies key protons: (i) the hydroxymethyl group (–CH₂OH) as a singlet at δ ~4.6 ppm (exchangeable with D₂O), (ii) methoxy (–OCH₃) as a singlet at δ ~3.8 ppm, and (iii) aromatic protons in the benzene ring (δ 6.5–7.5 ppm). ¹³C NMR confirms sulfonamide (–SO₂NH₂) carbons at δ ~125–135 ppm. HSQC and HMBC correlations validate connectivity .

Q. What analytical techniques are critical for assessing the purity of this compound?

- Methodology :

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) quantifies impurities.

- Elemental Analysis : Confirms %C, %H, %N, and %S within ±0.4% of theoretical values.

- Melting Point : Sharp melting range (e.g., 218–220°C) indicates purity .

Advanced Research Questions

Q. How does the hydroxymethyl group influence the regioselectivity of derivatization reactions (e.g., acylation, alkylation)?

- Methodology : The hydroxymethyl (–CH₂OH) group acts as a nucleophilic site, enabling regioselective reactions. For example, acylation with acetic anhydride in pyridine targets the hydroxyl group, forming ester derivatives. Competitive reactivity with the sulfonamide group can be mitigated using protecting groups (e.g., silylation of –OH). Reaction progress is tracked via IR spectroscopy (disappearance of –OH stretch at ~3300 cm⁻¹) .

Q. What computational approaches are used to predict the binding affinity of this compound to biological targets (e.g., enzymes)?

- Methodology : Molecular docking (AutoDock Vina, Schrödinger Suite) models interactions between the compound and target proteins (e.g., VEGFR-2). Key steps:

- Prepare the ligand (protonation states, energy minimization).

- Define the binding pocket using X-ray crystallography data (if available).

- Score binding poses based on hydrogen bonding (sulfonamide with Arg/Lys residues) and hydrophobic interactions (methoxy group). Validation via MD simulations assesses stability .

Q. How can contradictory solubility data (e.g., DMSO vs. aqueous buffers) be resolved experimentally?

- Methodology :

- Phase Solubility Studies : Measure solubility in DMSO, methanol, and PBS (pH 7.4) via UV-Vis spectroscopy.

- Thermodynamic Analysis : Calculate Gibbs free energy (ΔG) of dissolution using van’t Hoff plots.

- Co-solvent Systems : Evaluate solubility enhancement with surfactants (e.g., Tween-80) or cyclodextrins .

Q. What strategies address discrepancies in reported biological activity (e.g., antimicrobial vs. anticancer effects)?

- Methodology :

- Dose-Response Assays : Test the compound across a concentration range (1–100 µM) in multiple cell lines (e.g., MCF-7, HeLa) and bacterial strains.

- Mechanistic Studies : Use flow cytometry (apoptosis) and ROS assays to differentiate cytotoxic modes.

- Comparative SAR Analysis : Synthesize analogs (e.g., replacing –CH₂OH with –COOH) to isolate functional group contributions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.